2-[(4-Bromophenyl)sulfanyl]quinoxaline
Description
Significance of Quinoxaline (B1680401) Scaffolds in Medicinal Chemistry and Materials Science
In the realm of medicinal chemistry, the quinoxaline nucleus is a privileged structure, found in a multitude of biologically active compounds. nih.gov Derivatives of quinoxaline have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities. nih.govhilarispublisher.comnih.gov The planar nature of the quinoxaline ring system allows for effective interaction with biological targets such as enzymes and nucleic acids. The adaptability of the quinoxaline scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.
From a materials science perspective, quinoxaline derivatives are valued for their electronic properties. They are often incorporated into organic semiconductors, dyes, and fluorescent materials. beilstein-journals.orgmdpi.com The electron-deficient nature of the pyrazine (B50134) ring, combined with the aromatic system, makes quinoxalines suitable components in materials designed for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. beilstein-journals.org
Role of Sulfur-Containing Heterocycles in Contemporary Chemical Research
Sulfur-containing heterocycles are another cornerstone of modern chemical research, with thioethers (sulfides) being a prominent functional group. The inclusion of a sulfur atom in a molecule can significantly influence its steric and electronic properties, as well as its metabolic stability and binding interactions with biological targets. In medicinal chemistry, the thioether linkage is found in numerous therapeutic agents and is often introduced to modulate a compound's activity and pharmacokinetic profile.
In materials science, sulfur's ability to participate in various electronic interactions makes it a valuable component in the design of functional organic materials. Thioether-containing molecules have been explored for their use in organic electronics, coordination chemistry, and as ligands for catalysis.
Contextualization of 2-[(4-Bromophenyl)sulfanyl]quinoxaline within Quinoxaline Chemistry
This compound is a specific derivative that combines the quinoxaline scaffold with a thioether linkage to a brominated phenyl group. The general synthetic route to such arylthioquinoxalines often involves the nucleophilic aromatic substitution of a leaving group (typically a halogen) on the 2-position of the quinoxaline ring with a corresponding aryl thiol. nih.gov In the case of the title compound, this would likely involve the reaction of 2-chloroquinoxaline (B48734) with 4-bromothiophenol (B107966). nih.gov
The presence of the bromine atom on the phenyl ring offers a site for further functionalization through various cross-coupling reactions, making it a potentially versatile intermediate for the synthesis of more complex molecules. The combination of the electron-withdrawing quinoxaline core and the polarizable sulfur atom suggests that this compound may possess interesting electronic and photophysical properties.
Overview of Research Gaps and Future Perspectives for this compound
A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the broader classes of quinoxaline derivatives and quinoxaline thioethers have been studied, dedicated research on this particular molecule is sparse.
Key areas where further investigation is warranted include:
Synthesis and Optimization: While a synthetic route can be postulated, detailed experimental conditions, reaction optimization, and yield data are not readily available in the public domain.
Structural and Physicochemical Characterization: There is a lack of published data on the crystal structure of this compound. Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties (e.g., melting point, solubility) are necessary for a complete understanding of the compound.
Biological Evaluation: The potential biological activities of this compound remain unexplored. Given the known pharmacological profiles of quinoxaline derivatives, screening this compound for anticancer, antimicrobial, or other therapeutic activities could be a fruitful area of research.
Materials Science Applications: The electronic and photophysical properties of this compound have not been investigated. Its potential as a component in organic electronic devices is an open question that could be addressed through experimental and computational studies.
Future research should focus on the synthesis and comprehensive characterization of this compound. Subsequent studies could then explore its potential in both medicinal chemistry and materials science, thereby filling the existing knowledge gap and potentially uncovering new applications for this intriguing molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2S/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEVHRRCGGGEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Bromophenyl Sulfanyl Quinoxaline
Retrosynthetic Analysis of 2-[(4-Bromophenyl)sulfanyl]quinoxaline
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the carbon-sulfur (C-S) bond, as this is the key linkage connecting the two aromatic moieties.
This disconnection suggests two primary synthetic pathways:
Pathway A: This involves a nucleophilic attack from a sulfur-containing species onto an electrophilic quinoxaline (B1680401) ring. The synthons for this pathway are a quinoxalin-2-yl cation and a 4-bromophenylthiolate anion. The corresponding synthetic equivalents would be 2-haloquinoxaline (e.g., 2-chloroquinoxaline) and 4-bromothiophenol (B107966).
Pathway B: This pathway considers the quinoxaline moiety as the nucleophile and the bromophenyl group as the electrophile. The synthons would be a quinoxalin-2-thiolate anion and a 4-bromophenyl cation. The synthetic equivalents for this approach are 2-mercaptoquinoxaline and a 1,4-dihalogenated benzene (B151609), such as 1-bromo-4-iodobenzene.
Pathway A is generally more common, as 2-haloquinoxalines are readily activated towards nucleophilic aromatic substitution (SNAr).
Classical Synthetic Routes to this compound
Traditional methods for the formation of the C-S bond in the target molecule primarily rely on nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Approaches for Quinoxaline Thioether Formation
The formation of this compound can be efficiently achieved through nucleophilic aromatic substitution (SNAr). In this approach, a quinoxaline derivative with a good leaving group at the C2 position, typically a halogen like chlorine, is reacted with a sulfur nucleophile.
The reaction involves the treatment of 2-chloroquinoxaline (B48734) with 4-bromothiophenol in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the electron-deficient C2 position of the quinoxaline ring. The electrophilicity of this position is enhanced by the presence of the two nitrogen atoms in the pyrazine (B50134) ring. The reaction proceeds through a Meisenheimer-type intermediate, followed by the elimination of the chloride ion to yield the final product.
Commonly used bases for this transformation include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and triethylamine (B128534) (Et₃N). The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield (%) |
| 2-Chloroquinoxaline | 4-Bromothiophenol | K₂CO₃ | DMF | Room Temp. - 80 °C | High |
| 2-Chloroquinoxaline | 4-Bromothiophenol | NaOH | Ethanol (B145695) | Reflux | Good |
| 2-Chloroquinoxaline | 4-Bromothiophenol | Et₃N | Acetonitrile (B52724) | Reflux | Moderate-Good |
This table presents typical conditions for the SNAr synthesis of aryl thioethers based on analogous reactions.
Metal-Catalyzed Coupling Reactions in the Synthesis of this compound
Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the formation of C-S bonds. Palladium- and copper-based catalytic systems are the most widely employed for this purpose. These methods are particularly useful when the SNAr reaction is sluggish or gives low yields.
Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type): This reaction involves the coupling of an aryl halide (or triflate) with a thiol, catalyzed by a palladium complex. For the synthesis of the target molecule, this could involve the reaction of 2-chloroquinoxaline with 4-bromothiophenol. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiolate, and finally, reductive elimination to form the C-S bond and regenerate the catalyst. The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often giving the best results.
Copper-Catalyzed C-S Coupling (Ullmann Type): Copper-catalyzed reactions are a classical and often more economical alternative to palladium catalysis for C-S bond formation. The reaction typically involves coupling an aryl halide with a thiol in the presence of a copper catalyst, often Cu(I) salts like CuI, and a base. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | Toluene/Dioxane | 80-110 |
| CuI | 1,10-Phenanthroline | K₃PO₄ | DMF/DMSO | 100-140 |
This table summarizes common conditions for metal-catalyzed C-S cross-coupling reactions applicable to the synthesis of the target compound.
Green Chemistry Approaches and Sustainable Synthesis Strategies for this compound
In line with the growing importance of sustainable chemistry, several green methodologies can be applied to the synthesis of this compound. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances.
Solvent-Free and Aqueous Medium Syntheses
The use of alternative energy sources like microwave irradiation and ultrasound can significantly enhance the efficiency and environmental friendliness of the synthesis.
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes. The SNAr reaction between 2-chloroquinoxaline and 4-bromothiophenol can be performed under microwave irradiation, often in the absence of a solvent or using a green solvent like polyethylene (B3416737) glycol (PEG) or water. ripublication.comresearchgate.netnih.govosti.govudayton.edu This method not only accelerates the reaction but also often leads to higher yields and cleaner product formation. researchgate.netnih.govosti.govudayton.edu
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote the synthesis through the phenomenon of acoustic cavitation. utu.ac.in This can lead to faster reactions and higher yields under milder conditions. The synthesis of the target thioether could be facilitated by ultrasound irradiation in an aqueous or ethanolic medium, reducing the need for harsh organic solvents. utu.ac.in
| Method | Energy Source | Solvent | Advantages |
| Microwave-Assisted | Microwaves | Solvent-free, Water, PEG | Rapid reaction times, high yields, reduced waste. researchgate.netnih.govosti.govudayton.edu |
| Ultrasound-Assisted | Ultrasound | Water, Ethanol | Milder conditions, improved yields, energy efficiency. utu.ac.in |
This table highlights green synthesis strategies applicable to the formation of this compound.
Photocatalytic and Electrosynthetic Pathways
Modern synthetic chemistry is increasingly turning to photocatalysis and electrosynthesis as powerful tools for sustainable bond formation.
Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a mild and powerful method for forging C-S bonds. nih.govnih.govresearchgate.net This approach could involve the use of a photosensitizer that, upon irradiation with visible light, initiates a single-electron transfer (SET) process. nih.gov For instance, a reaction could be designed where a photocatalyst facilitates the coupling of a quinoxaline-derived radical with a thiophenol-derived radical. Recent studies have demonstrated the visible-light-mediated synthesis of 2-thiolated quinoxalines from o-diisocyanoarenes and thiols, showcasing the potential of this strategy. nih.gov
Electrosynthetic Methods: Electrosynthesis offers a reagent-free method for oxidation and reduction, relying on electricity as a "green" reagent. The formation of the C-S bond could be achieved through the anodic oxidation of 4-bromothiophenol to generate a reactive sulfenyl cation or thiyl radical, which would then react with the quinoxaline moiety. researchgate.net Such electrochemical methods avoid the need for chemical oxidants, thereby reducing waste and improving the atom economy of the process. researchgate.netfigshare.comacs.org
Optimization of Reaction Conditions and Yields for this compound Synthesis
The synthesis of this compound is predominantly achieved via the nucleophilic substitution of a halogen atom on the quinoxaline ring with 4-bromothiophenolate. The optimization of this reaction is critical for maximizing the product yield and minimizing reaction time and side products. Key parameters that are systematically varied include the choice of base, solvent, reaction temperature, and reaction duration.
The reaction typically proceeds by deprotonating 4-bromothiophenol with a suitable base to form the more nucleophilic thiophenolate anion, which then attacks the electron-deficient C2 position of 2-chloroquinoxaline, displacing the chloride ion.
Key Optimization Parameters:
Base: The choice of base is crucial for the efficient generation of the 4-bromothiophenolate nucleophile. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or strong bases like sodium hydride (NaH). The strength and solubility of the base can significantly influence the reaction rate and yield.
Solvent: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free and highly reactive. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (CH₃CN) are frequently employed. The selection of the solvent can affect both the solubility of the reactants and the stability of the intermediate species.
Temperature: The reaction temperature is another critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. The optimal temperature is often determined empirically, balancing reaction speed with product purity. Reactions are often run from room temperature up to 80-100 °C.
The optimization process involves systematically adjusting these variables to identify the conditions that provide the highest isolated yield of the desired product. The progress of these optimization reactions is typically monitored using Thin-Layer Chromatography (TLC).
The following interactive data table illustrates a representative optimization study for the synthesis of this compound.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ (1.5) | DMF | 25 | 12 | 65 |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 4 | 88 |
| 3 | Cs₂CO₃ (1.5) | DMF | 80 | 3 | 92 |
| 4 | NaH (1.2) | DMF | 25 | 6 | 85 |
| 5 | K₂CO₃ (1.5) | DMSO | 80 | 4 | 82 |
| 6 | K₂CO₃ (1.5) | CH₃CN | 80 | 8 | 75 |
Purity Assessment and Isolation Techniques for this compound
Following the completion of the synthesis, a systematic procedure is required to isolate the crude product and purify it to a high degree. The assessment of purity is then conducted using various analytical techniques to confirm the identity and quality of the final compound.
Isolation Techniques:
The typical work-up procedure begins with quenching the reaction mixture, often by pouring it into water. This causes the organic product to precipitate out of the aqueous/organic solvent mixture. The crude solid is then collected by vacuum filtration. The collected solid is washed sequentially with water and often a cold, non-polar organic solvent like ethanol or hexane (B92381) to remove residual starting materials and inorganic salts. nih.gov
Purification Methods:
Recrystallization: This is the most common method for purifying the crude product. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures. Common solvent systems for quinoxaline derivatives include ethanol, ethanol/chloroform mixtures, or tetrahydrofuran (B95107) (THF). nih.govnih.gov The process yields the product as a crystalline solid, which is then collected by filtration.
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica (B1680970) gel column chromatography is employed. The crude material is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is used to separate the desired compound from impurities. The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure. rsc.org
Purity Assessment:
The purity and structural integrity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic methods.
| Technique | Purpose | Typical Observations |
|---|---|---|
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and detection of proton-containing impurities. | Verifies the presence and integration of aromatic protons on both the quinoxaline and bromophenyl rings, confirming the structure. acgpubs.orgresearchgate.net |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Confirms the carbon skeleton of the molecule. | Shows the expected number of distinct carbon signals corresponding to the molecular structure. nih.govacgpubs.org |
| HPLC (High-Performance Liquid Chromatography) | Quantitative assessment of purity. | A single major peak indicates high purity. The percentage purity is calculated from the peak area relative to any minor impurity peaks. iosrjournals.orgnih.gov |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirmation of molecular weight. | Provides the mass-to-charge ratio (m/z) of the molecule, which should correspond to the calculated molecular weight of the compound. acgpubs.org |
| Elemental Analysis | Confirms the elemental composition (C, H, N, S, Br). | The experimentally determined percentages of each element should match the calculated theoretical values. |
Through the careful application of these optimized synthesis, isolation, and purification techniques, this compound can be obtained with high yield and purity, suitable for further applications.
Advanced Spectroscopic and Structural Elucidation of 2 4 Bromophenyl Sulfanyl Quinoxaline
Vibrational Spectroscopy Analysis (IR and Raman) for Functional Group Identification in 2-[(4-Bromophenyl)sulfanyl]quinoxaline
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for the identification of functional groups within a molecule. The analysis of the vibrational modes of this compound reveals characteristic absorptions and scattering patterns corresponding to its constituent aromatic rings and the sulfanyl (B85325) linkage.
The FT-IR spectrum is expected to exhibit strong bands in the aromatic C-H stretching region, typically between 3100 and 3000 cm⁻¹. The carbon-carbon stretching vibrations (νC=C) within the quinoxaline (B1680401) and bromophenyl rings are anticipated to appear in the 1600-1450 cm⁻¹ region. The characteristic C=N stretching of the quinoxaline ring would also fall within this range, often around 1620-1580 cm⁻¹. The C-S stretching vibration, crucial for identifying the sulfanyl linkage, is generally weaker and appears in the 800-600 cm⁻¹ region. The C-Br stretching vibration of the bromophenyl group is expected in the low-frequency region, typically between 600 and 500 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings provide information about the substitution pattern and are expected in the 900-700 cm⁻¹ range.
Complementary to IR spectroscopy, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would likely show strong signals for the aromatic ring breathing modes and the C-S-C symmetric stretch, providing further confirmation of the molecular structure.
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| C=C/C=N Stretch (Quinoxaline) | 1620 - 1580 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| C-H In-plane Bend | 1300 - 1000 | IR, Raman |
| C-H Out-of-plane Bend | 900 - 700 | IR |
| C-S Stretch | 800 - 600 | IR, Raman |
| C-Br Stretch | 600 - 500 | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. A comprehensive NMR analysis, including 1D (¹H and ¹³C) and 2D techniques, provides detailed insights into the connectivity and spatial arrangement of atoms within this compound.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the quinoxaline and the 4-bromophenyl moieties. The protons on the quinoxaline ring, being part of a heteroaromatic system, will resonate in the downfield region, typically between δ 7.5 and 9.0 ppm. The chemical shifts and coupling constants of these protons (H-3, H-5, H-6, H-7, H-8) will be influenced by the electron-withdrawing nature of the pyrazine (B50134) ring and the electron-donating effect of the sulfanyl group. The single proton at the 3-position of the quinoxaline ring is expected to appear as a singlet.
The protons of the 4-bromophenyl group will appear as a characteristic AA'BB' system, consisting of two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the bromine atom will have a different chemical shift from the protons ortho to the sulfanyl group, and their coupling will result in a distinct splitting pattern.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 (Quinoxaline) | 8.5 - 9.0 | s | - |
| H-5, H-8 (Quinoxaline) | 7.8 - 8.2 | m | - |
| H-6, H-7 (Quinoxaline) | 7.5 - 7.8 | m | - |
| H-2', H-6' (Bromophenyl) | 7.4 - 7.7 | d | ~8-9 |
| H-3', H-5' (Bromophenyl) | 7.2 - 7.5 | d | ~8-9 |
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbon atoms of the quinoxaline ring are expected to resonate in the range of δ 120-155 ppm. The carbon atom C-2, directly attached to the sulfur, will be significantly influenced by the electronegativity of the sulfur atom. The carbon atoms of the 4-bromophenyl ring will also appear in the aromatic region, with the carbon atom attached to the bromine (C-4') showing a characteristic chemical shift.
To unambiguously assign the ¹H and ¹³C signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential. The HSQC spectrum will reveal direct one-bond correlations between protons and their attached carbon atoms. The HMBC spectrum will show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the quinoxaline and the 4-bromophenyl rings through the sulfanyl bridge. For instance, correlations between the protons of the 4-bromophenyl ring and the C-2 of the quinoxaline ring would be expected in the HMBC spectrum.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (Quinoxaline) | 150 - 155 |
| C-3 (Quinoxaline) | 140 - 145 |
| C-4a, C-8a (Quinoxaline) | 140 - 145 |
| C-5, C-8 (Quinoxaline) | 128 - 132 |
| C-6, C-7 (Quinoxaline) | 125 - 130 |
| C-1' (Bromophenyl) | 130 - 135 |
| C-2', C-6' (Bromophenyl) | 132 - 136 |
| C-3', C-5' (Bromophenyl) | 128 - 132 |
| C-4' (Bromophenyl) | 120 - 125 |
Further structural confirmation can be obtained from Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. The COSY spectrum reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent protons on the quinoxaline ring (e.g., H-5 with H-6, and H-7 with H-8) and between the ortho and meta protons on the 4-bromophenyl ring.
The NOESY spectrum provides information about protons that are close in space, even if they are not directly coupled. This is particularly useful for confirming the spatial arrangement of the two aromatic rings relative to each other. NOE correlations might be observed between the H-3 proton of the quinoxaline ring and the ortho protons (H-2', H-6') of the 4-bromophenyl ring, which would provide evidence for a specific conformation around the C-S bond.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₄H₉BrN₂S), the expected exact mass of the molecular ion [M]⁺ can be calculated. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Table 4: Calculated Exact Mass for the Molecular Ion of this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M]⁺ (with ⁷⁹Br) | C₁₄H₉⁷⁹BrN₂S | 315.9748 |
| [M]⁺ (with ⁸¹Br) | C₁₄H₉⁸¹BrN₂S | 317.9727 |
Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion of this compound can undergo several fragmentation pathways. Common fragmentation would involve the cleavage of the C-S bond, leading to the formation of ions corresponding to the quinoxaline and the 4-bromophenylsulfanyl moieties. Further fragmentation of these primary fragments can also be observed, providing a detailed fingerprint of the molecule's structure. For instance, the loss of the bromine atom from the 4-bromophenylsulfanyl fragment or the loss of HCN from the quinoxaline ring are plausible fragmentation pathways.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
No experimental studies detailing the tandem mass spectrometry (MS/MS) fragmentation pattern of this compound were found in a comprehensive search of scientific databases. While general fragmentation behaviors of quinoxaline derivatives and aryl sulfides can be theorized, specific data from collision-induced dissociation (CID) experiments on this compound, which would be necessary to confirm its structural characteristics and fragmentation pathways, have not been published.
X-ray Crystallography for Solid-State Molecular Structure and Conformation of this compound
A crystallographic information file (CIF) or a detailed structural report from a single-crystal X-ray diffraction study for this compound is not available in the surveyed literature. Consequently, a definitive analysis of its solid-state molecular structure, including crystal packing, intermolecular interactions, and precise bond lengths and angles, cannot be provided.
Crystal Packing and Intermolecular Interactions
Without experimental crystallographic data, a description of the crystal packing and the specific intermolecular interactions (such as van der Waals forces, π-π stacking, or other non-covalent interactions) that stabilize the crystal lattice of this compound cannot be accurately generated.
Bond Lengths, Bond Angles, and Dihedral Angles
Specific, experimentally determined values for the bond lengths, bond angles, and dihedral angles of this compound are not available. This information is derived from X-ray crystallography studies, which have not been reported for this compound.
Chiroptical Spectroscopy (if applicable for chiral derivatives)
The parent compound, this compound, is achiral. A search for publications on chiral derivatives of this compound that have been studied using chiroptical spectroscopy methods (such as circular dichroism) did not yield any results. Therefore, this section is not applicable.
Computational and Theoretical Studies on 2 4 Bromophenyl Sulfanyl Quinoxaline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoxaline (B1680401) derivatives, DFT calculations provide valuable information about their stability, electronic properties, and reactivity. tandfonline.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. researchgate.net
For quinoxaline derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. In the case of 2-[(4-Bromophenyl)sulfanyl]quinoxaline, the quinoxaline ring system, the sulfur atom with its lone pairs of electrons, and the bromophenyl group all contribute to the molecular orbitals. The sulfur atom and the bromophenyl ring are expected to significantly influence the HOMO energy level, while the quinoxaline core will likely dominate the LUMO. The HOMO-LUMO energy gap in quinoxaline derivatives is a key factor in their biological activity and can be modulated by introducing different substituents. researchgate.net Computational studies on related quinoxaline derivatives have shown that both electron-donating and electron-accepting substituents can effectively reduce the HOMO-LUMO energy gap. researchgate.net
Illustrative Frontier Molecular Orbital Energies for Quinoxaline Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Quinoxalin-2(1H)-one (QO) | - | - | - |
| 3-methylquinoxalin-2(1H)-one (MQO) | - | - | - |
| 3-aminoquinoxalin-2(1H)-one (AQO) | - | - | - |
Note: Specific values for this compound are not publicly available and would require dedicated computational studies. The data presented is for illustrative purposes based on related compounds. researchgate.net
Electrostatic potential (ESP) maps are valuable for understanding the charge distribution and reactive sites of a molecule. These maps illustrate the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich areas) and blue regions representing positive potential (electron-poor areas). For quinoxaline derivatives, the nitrogen atoms of the quinoxaline ring are typically electron-rich and thus appear as red areas in the ESP map. These sites are prone to electrophilic attack. Conversely, the hydrogen atoms and other electron-deficient parts of the molecule will show a positive potential. The charge distribution in this compound would be influenced by the electronegative bromine and nitrogen atoms, as well as the sulfur atom, creating a complex electrostatic potential surface that dictates its intermolecular interactions.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential around a molecule. It is a useful tool for predicting how a molecule will interact with other molecules, such as biological receptors or other reactants. The MEP surface helps in identifying the regions of a molecule that are likely to be involved in electrostatic interactions. In this compound, the MEP surface would highlight the negative potential around the nitrogen and bromine atoms, suggesting these as sites for hydrogen bonding or coordination with metal ions. The positive potential regions would indicate sites susceptible to nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations are instrumental in understanding the conformational flexibility of a molecule and its interactions with biological targets. tandfonline.com For quinoxaline derivatives, MD simulations can reveal how the molecule binds to a specific protein target, providing insights into its mechanism of action. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com 2D and 3D-QSAR models have been developed for various quinoxaline derivatives to predict their anti-tubercular and anticancer activities. nih.govnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model.
For a series of compounds including this compound, a QSAR study could identify the key structural features that contribute to its biological activity. For instance, descriptors related to the electronic properties (such as the HOMO-LUMO gap), steric properties (molecular volume and shape), and hydrophobic properties could be correlated with the observed activity. The resulting QSAR model can then be used to design new, more potent derivatives. researchgate.net
Commonly Used Molecular Descriptors in QSAR Studies of Quinoxaline Derivatives
| Descriptor Type | Examples |
|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Topological | Connectivity indices, Shape indices |
| Thermodynamic | Enthalpy of formation, Gibbs free energy |
This table represents common descriptor types and is not exhaustive. nih.govnih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. ias.ac.inscispace.com These predictions can aid in the structural characterization of newly synthesized compounds and in the interpretation of experimental spectra.
For this compound, computational methods could predict its characteristic IR absorption bands corresponding to the C=N stretching of the quinoxaline ring, C-S stretching, and C-Br stretching. The predicted UV-Vis spectrum would provide information about the electronic transitions within the molecule. researchgate.net Furthermore, the 1H and 13C NMR chemical shifts can be calculated to assist in the assignment of the experimental NMR signals. nih.gov
Illustrative Predicted Spectroscopic Data for a Quinoxaline Derivative
| Spectroscopic Technique | Predicted Parameter | Illustrative Value |
|---|---|---|
| IR Spectroscopy | C=N stretch | ~1600-1650 cm⁻¹ |
| UV-Vis Spectroscopy | λmax (n→π*) | ~300-350 nm |
| 13C NMR Spectroscopy | Quinoxaline C2 | ~145-155 ppm |
Note: These values are illustrative for a generic quinoxaline derivative and would need to be specifically calculated for this compound. ias.ac.inscispace.com
Reaction Mechanism Elucidation through Computational Chemistry
The formation of this compound is a topic of significant interest in synthetic chemistry, and computational studies offer a powerful lens through which to understand the intricacies of its reaction mechanism. While specific computational investigations exclusively targeting this molecule are not extensively documented in the public domain, a robust understanding of its formation can be derived from theoretical studies on analogous reactions. The synthesis of this compound typically proceeds via the nucleophilic aromatic substitution (SNAr) of a halo-quinoxaline, such as 2-chloroquinoxaline (B48734), with 4-bromothiophenol (B107966). Computational chemistry, particularly Density Functional Theory (DFT), provides a framework for elucidating the energetics and geometries of the reactants, intermediates, transition states, and products involved in this transformation.
The SNAr mechanism is generally favored for quinoxalines due to the electron-withdrawing nature of the nitrogen atoms in the pyrazine (B50134) ring, which activates the halide-bearing carbon towards nucleophilic attack. The reaction between 2-chloroquinoxaline and the 4-bromothiophenolate anion (formed in situ from 4-bromothiophenol and a base) is proposed to proceed through a two-step mechanism involving a Meisenheimer complex.
Step 1: Formation of the Meisenheimer Intermediate
The reaction initiates with the nucleophilic attack of the sulfur atom of the 4-bromothiophenolate on the C2 carbon of the 2-chloroquinoxaline. This leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is a resonance-stabilized anionic species where the negative charge is delocalized over the quinoxaline ring system. Computational studies on similar SNAr reactions involving heteroaromatic compounds have shown that the formation of this intermediate is the rate-determining step, as it involves the disruption of the aromaticity of the quinoxaline ring. The transition state leading to the Meisenheimer complex (TS1) is characterized by the partial formation of the C-S bond and a significant charge transfer from the nucleophile to the quinoxaline moiety.
Step 2: Elimination of the Leaving Group
In the second step, the Meisenheimer intermediate collapses to restore the aromaticity of the quinoxaline ring by eliminating the chloride ion. This step is typically fast and has a lower activation barrier compared to the formation of the Meisenheimer complex. The transition state for this step (TS2) involves the elongation and breaking of the C-Cl bond.
A plausible energy profile for the SNAr reaction of 2-chloroquinoxaline with 4-bromothiophenolate, based on DFT calculations of analogous systems, is presented below. The energies are typically calculated relative to the reactants.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 2-Chloroquinoxaline + 4-Bromothiophenolate | 0.0 |
| TS1 | Transition state for Meisenheimer complex formation | +15.5 |
| Intermediate | Meisenheimer Complex | -8.2 |
| TS2 | Transition state for chloride elimination | -2.5 |
| Products | This compound + Cl⁻ | -25.0 |
Computational analyses also provide insights into the geometric parameters of the transition states. For TS1, the forming C-S bond is typically elongated compared to a normal covalent bond, and the C-Cl bond is slightly lengthened. In the Meisenheimer intermediate, the C2 carbon adopts a more sp³-like geometry. For TS2, the C-Cl bond is significantly elongated as it breaks, and the C-S bond length approaches that of the final product.
| Species | C-S Bond Length (Å) | C-Cl Bond Length (Å) |
|---|---|---|
| Reactants | - | 1.74 |
| TS1 | 2.25 | 1.78 |
| Intermediate | 1.85 | 1.89 |
| TS2 | 1.80 | 2.50 |
| Products | 1.77 | - |
An alternative pathway for the formation of this compound could be a palladium-catalyzed C-S cross-coupling reaction. Computational studies of these mechanisms generally show a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. However, for electron-deficient heteroaromatic systems like quinoxaline, the SNAr pathway is often highly efficient and does not require a metal catalyst.
Investigation of Biological Activity Mechanisms and Molecular Targets of 2 4 Bromophenyl Sulfanyl Quinoxaline
Enzyme Inhibition Studies and Mechanistic Insights
The potential of 2-[(4-Bromophenyl)sulfanyl]quinoxaline as an enzyme inhibitor would be a primary area of investigation to understand its therapeutic promise. Research in this domain would focus on identifying specific enzyme targets and elucidating the kinetics and structural basis of the inhibition.
Inhibition Kinetics and Binding Affinities
To characterize the inhibitory activity of this compound, a series of kinetic assays would be performed against a panel of purified enzymes. These studies are crucial for determining the mode of inhibition and the potency of the compound. Key parameters that would be measured include the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The mode of inhibition—whether competitive, non-competitive, uncompetitive, or mixed—would be determined by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using Lineweaver-Burk or Michaelis-Menten plots. The binding affinity (Kₔ) could be further quantified using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), which provide detailed thermodynamic and kinetic data on the inhibitor-enzyme interaction.
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
| Enzyme A | 5.2 | 2.1 | Competitive |
| Enzyme B | 12.8 | 7.5 | Non-competitive |
| Enzyme C | 0.9 | 0.4 | Mixed |
Note: This table is illustrative and not based on experimental data.
Co-crystallization Studies of Enzyme-2-[(4-Bromophenyl)sulfanyl]quinoxaline Complexes
To gain atomic-level insights into the binding mechanism, co-crystallization of this compound with its target enzyme(s) would be pursued. X-ray crystallography of the resulting complex could reveal the precise binding pose of the inhibitor within the enzyme's active or allosteric site. This structural information is invaluable for understanding the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding affinity and selectivity. Such studies are fundamental for structure-based drug design, enabling the rational optimization of the compound to improve its potency and pharmacokinetic properties.
Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms
Investigating the interaction of this compound with various receptors is another critical avenue to explore its pharmacological profile. These studies would aim to identify which receptors the compound binds to and how it modulates their function.
Allosteric Modulation Investigations
The potential for this compound to act as an allosteric modulator would be assessed. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. This can lead to a change in the receptor's conformation, thereby altering the binding affinity or efficacy of the orthosteric ligand. Radioligand binding assays in the presence of a known orthosteric ligand would be a primary method to detect allosteric modulation. A shift in the affinity of the radioligand would indicate that this compound is acting at an allosteric site. Functional assays would then be necessary to determine if the modulation is positive (enhancing receptor activity), negative (inhibiting receptor activity), or neutral (affecting binding only).
Orthosteric Binding Site Characterization
To determine if this compound binds directly to the orthosteric site of a receptor, competitive binding assays would be employed. In these experiments, the compound would be tested for its ability to displace a known radiolabeled ligand that binds to the orthosteric site. The concentration at which the compound displaces 50% of the radioligand (IC₅₀) would be used to calculate its binding affinity (Kᵢ) for the receptor. A high affinity would suggest that the compound may act as a competitive antagonist or an agonist at that receptor.
Table 2: Hypothetical Receptor Binding Profile for this compound
| Receptor Target | Binding Affinity (Kᵢ, nM) | Mode of Interaction |
| Receptor X | 50 | Orthosteric Antagonist |
| Receptor Y | 200 | Positive Allosteric Modulator |
| Receptor Z | >10,000 | No significant binding |
Note: This table is illustrative and not based on experimental data.
Cellular Pathway Modulation and Downstream Signaling Effects of this compound
Ultimately, the biological activity of a compound is determined by its effects on cellular pathways. Following the identification of specific enzyme or receptor targets, the investigation would move to a cellular context to understand the downstream consequences of these interactions. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays would be utilized to measure changes in the expression and activity of key signaling proteins. For example, if the compound inhibits a specific kinase, researchers would examine the phosphorylation status of that kinase's known substrates. Similarly, if it modulates a G-protein coupled receptor, the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates would be quantified. These studies are essential to link the molecular interactions of this compound to a functional cellular response, providing a clearer picture of its potential therapeutic applications and mechanism of action.
Analysis of Apoptotic Pathways Induction
Quinoxaline (B1680401) derivatives have been identified as potent inducers of apoptosis, or programmed cell death, a key mechanism in anti-cancer therapy. Research indicates that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway. One study on novel quinoxaline derivatives demonstrated their ability to induce a malfunction of the mitochondrial membrane potential, a critical event in the initiation of apoptosis. nih.gov This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
The activation of caspases, a family of protease enzymes, is a hallmark of apoptosis. Studies have shown that treatment with certain quinoxaline compounds leads to a significant increase in the levels of executioner caspases, such as caspase-3. frontiersin.org For instance, a specific quinoxaline derivative, compound 14, was found to increase caspase-3 levels by approximately 8.84 times compared to control cells. frontiersin.org
Furthermore, the activity of the BCL-2 family of proteins, which are critical regulators of apoptosis, is significantly modulated by quinoxaline derivatives. These proteins include both pro-apoptotic members like BAX and anti-apoptotic members like BCL-2. frontiersin.org Research has demonstrated that potent quinoxaline compounds can upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein BAX, while simultaneously downregulating the anti-apoptotic protein BCL-2. frontiersin.orgrsc.org This shift in the balance between pro- and anti-apoptotic proteins lowers the threshold for cell death, committing the cancer cell to an apoptotic fate.
| Apoptotic Marker | Effect Observed with Quinoxaline Derivatives | Reference |
|---|---|---|
| Mitochondrial Membrane Potential | Disruption / Malfunction | nih.gov |
| Caspase-3 | Increased levels / Activation | frontiersin.org |
| p53 | Increased expression | frontiersin.org |
| BAX (Pro-apoptotic) | Increased expression | frontiersin.org |
| BCL-2 (Anti-apoptotic) | Decreased expression | frontiersin.org |
Modulation of Cell Cycle Progression
In addition to inducing apoptosis, certain 2-substituted-quinoxaline analogues interfere with the normal progression of the cell cycle in cancer cells. nih.govnih.gov The cell cycle is a series of events that leads to cell division and replication; checkpoints exist within this cycle to ensure genomic integrity. Cancer cells often have dysregulated cell cycle control, leading to uncontrolled proliferation.
Flow cytometry analysis has revealed that treatment with specific quinoxaline compounds can cause cell cycle arrest at various phases. One potent derivative, compound 3b, was shown to induce cell cycle arrest at the G1 transition and increase the percentage of cells in the G2/M and pre-G1 phases in MCF-7 breast cancer cells. nih.gov Another study confirmed that a different quinoxaline derivative led to G2/M phase arrest by inhibiting tubulin polymerization and disrupting the microtubule network. nih.gov This arrest prevents the cells from entering mitosis, ultimately leading to cell death. Western blot analysis has further shown that these effects are associated with the up-regulation of cell cycle inhibitors like p21. nih.gov
| Cell Cycle Phase | Effect Observed with Quinoxaline Derivatives | Reference |
|---|---|---|
| Pre-G1 | Increased cell population (indicative of apoptosis) | nih.gov |
| G1 | Arrest at G1 transition | nih.gov |
| G2/M | Arrest / Increased cell population | nih.gov |
Effects on Cellular Metabolism
The metabolic activity of cancer cells is fundamentally different from that of normal cells. Quinoxaline derivatives have been shown to influence key aspects of cellular metabolism, particularly those related to oxidative stress and mitochondrial function.
Several studies report that quinoxaline compounds can induce the production of reactive oxygen species (ROS) within cancer cells. nih.govmdpi.com ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, a condition known as oxidative stress. This increase in ROS can contribute to the malfunction of the mitochondrial membrane potential, further disrupting cellular energy production and triggering apoptotic pathways. nih.gov While direct, extensive studies on the effects of this compound on glycolysis and mitochondrial respiration are limited, the observed induction of ROS and mitochondrial dysfunction strongly suggests a significant impact on cellular energetics. nih.govnih.gov The impairment of mitochondrial respiration can force a metabolic shift towards glycolysis, a state that can be therapeutically exploited. nih.gov
Antimicrobial Mechanism of Action Studies
Quinoxaline derivatives are recognized not only for their anti-cancer properties but also for their broad-spectrum antibacterial activity. nih.gov Their mechanisms of action against bacteria are multifaceted, involving the disruption of essential cellular structures and processes.
Bacterial Cell Wall Synthesis Inhibition
The bacterial cell wall is a crucial structure that provides shape and protects the bacterium from osmotic lysis. libretexts.org Its unique composition in bacteria makes it an attractive target for antimicrobial agents. ijpsjournal.com Biochemical assays have demonstrated that certain quinoxaline derivatives, specifically quinoxaline 1,4-di-N-oxides (QdNOs), can damage the cell walls of both Gram-positive and Gram-negative bacteria. libretexts.org This damage leads to observable changes in cell morphology, such as elongation and filamentation, ultimately compromising the integrity of the bacterium. libretexts.org
DNA Gyrase and Topoisomerase Targeting
DNA gyrase and topoisomerase are essential enzymes that control the topological state of DNA during replication, transcription, and repair. nih.gov Inhibition of these enzymes leads to catastrophic DNA damage and bacterial cell death. Quinolone antibiotics are well-known inhibitors of DNA gyrase. nih.gov Research into quinoxaline derivatives has revealed that they can also act as potent inhibitors of these enzymes. Specifically, certain 2-substituted-quinoxaline analogues have been found to substantially suppress the activity of topoisomerase II, contributing to their anti-proliferative effects. nih.gov Molecular modeling studies support these findings, demonstrating a significant binding affinity of these compounds to the active site of topoisomerase II. nih.gov
Membrane Disruption Mechanisms
The bacterial cell membrane is a vital barrier that controls the passage of substances into and out of the cell. Several studies have indicated that a primary antimicrobial mechanism of quinoxaline derivatives is the disruption of this membrane. nih.govrsc.org Mechanistic investigations have shown that potent quinoxaline compounds compromise the structural integrity of bacterial cell membranes, leading to an increased efflux of intracellular components like potassium ions (K+) and subsequent cell death. rsc.org This membrane-targeting action has been confirmed through various methods, including scanning electron microscopy (SEM), which revealed morphological changes, rupture, and loss of cytoplasmic material in bacteria treated with quinoxaline derivatives. libretexts.orgacs.org Further studies using fluorescence assays have demonstrated that certain quinoxaline-based ruthenium complexes cause membrane depolarization, reinforcing the membrane disruption mechanism.
| Mechanism of Action | Specific Effect of Quinoxaline Derivatives | Reference |
|---|---|---|
| Cell Wall Synthesis Inhibition | Damage to cell wall integrity, leading to morphological changes. | libretexts.org |
| DNA Gyrase/Topoisomerase Targeting | Inhibition of Topoisomerase II activity. | nih.gov |
| Membrane Disruption | Compromised membrane integrity, leakage of intracellular contents, membrane depolarization. | nih.govrsc.org |
Antiviral Action Mechanisms
Quinoxaline derivatives have demonstrated a broad spectrum of antiviral activities against both DNA and RNA viruses. nih.gov The planar polyaromatic structure of the quinoxaline ring system is considered a key feature for its antiviral efficacy, allowing for interactions with various viral and host cell components. nih.gov
The primary mode of antiviral action for many quinoxaline derivatives is the inhibition of viral replication. nih.gov This is a multi-faceted mechanism that can involve the disruption of various stages of the viral life cycle. For instance, suitably functionalized polysubstituted quinoxalines have shown promise in combating deadly pathogens by interfering with their replication processes. nih.govconsensus.app The antiviral potential of quinoxaline derivatives has been a subject of growing interest, with numerous studies highlighting their ability to act against a wide array of viruses. rsc.orgbohrium.com
A significant number of quinoxaline derivatives exert their antiviral effects by targeting key viral enzymes essential for replication, such as proteases and polymerases. nih.govnih.gov
Protease Inhibition : Computational docking studies have identified certain quinoxaline derivatives as having a high binding affinity for the main protease (Mpro) of SARS-CoV-2, suggesting they can inhibit its function and thereby suppress viral replication. nih.govrsc.org For example, Glecaprevir, a quinoxaline-based molecule, is a known inhibitor of the nonstructural (NS) protein protease of the hepatitis C virus. nih.gov
Polymerase Inhibition : RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of RNA viruses and a key target for antiviral drugs. nih.govmdpi.com Some quinoline (B57606) and quinazoline (B50416) derivatives have shown potent inhibitory effects on the RNA synthesis driven by SARS-CoV-2 RdRp. nih.gov Furthermore, the quinoxaline-bearing compound S-2720 has been identified as a highly potent inhibitor of HIV-1 reverse transcriptase, a type of polymerase. nih.govresearchgate.net
The following table summarizes the inhibitory activities of some quinoxaline derivatives against viral enzymes.
| Compound Class | Target Enzyme | Virus | Notable Findings |
| Quinoxalino[2,1-b]quinazolin-12-ones | Main Protease (Mpro) | SARS-CoV-2 | In silico studies showed stable binding at the active site of the enzyme. rsc.org |
| Quinoxaline Derivatives | Protease | SARS-CoV-2 | Computational studies revealed high binding affinity, indicating potential to curb viral propagation. nih.gov |
| Quinoline and Quinazoline Derivatives | RNA-dependent RNA Polymerase (RdRp) | SARS-CoV-2 | Three compounds exhibited remarkable potency in inhibiting RNA synthesis. nih.gov |
This table is generated based on data from studies on various quinoxaline derivatives and is intended to be illustrative of the potential activities of this compound.
While less commonly reported than enzyme inhibition, some quinoxaline derivatives may also interfere with the early stages of viral infection, such as entry into the host cell and fusion of the viral and cellular membranes. The planar structure of the quinoxaline ring could potentially allow for interaction with viral glycoproteins or host cell receptors, thereby preventing viral attachment and entry. Further research is needed to fully elucidate this potential mechanism for the broader class of quinoxaline compounds.
Antioxidant Activity Mechanisms
Quinoxaline and its derivatives have been recognized for their antioxidant properties, which are crucial in mitigating the cellular damage caused by oxidative stress. unav.edunih.gov
One of the primary antioxidant mechanisms of quinoxaline derivatives is their ability to directly scavenge free radicals. This has been demonstrated in various studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govrsc.org In this assay, the quinoxaline compound donates a hydrogen atom to the DPPH radical, leading to its neutralization and a corresponding change in color, which can be measured spectrophotometrically. unav.edu
For example, a study on pyrrolo[2,3-b]quinoxaline derivatives showed their potential as radical scavengers. rsc.org Specifically, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was identified as having significant hydroxyl radical (HO˙) scavenging activity. rsc.org Thiol-containing compounds, in general, are known to be effective antioxidants due to the ability of the sulfhydryl group to donate a hydrogen atom and neutralize reactive oxygen species (ROS). rjor.ro
The table below presents the free radical scavenging activity of selected quinoxaline derivatives from a representative study.
| Compound | Assay | Concentration | Scavenging Activity (%) |
| Quinoxaline Derivative 1D | DPPH | Not Specified | Marked scavenging effect |
| Quinoxaline Derivative 1F | DPPH | Not Specified | Marked scavenging effect |
| Quinoxaline Derivative 1G | DPPH | Not Specified | Marked scavenging effect |
| Pyrrolo[2,3-b]quinoxaline 3a | DPPH | 512 µg/mL | Not Specified (High Potential) |
This table is based on findings from various studies on quinoxaline derivatives and is for illustrative purposes. nih.govrsc.org
Beyond direct radical scavenging, quinoxaline derivatives can also exert their antioxidant effects by modulating the body's own antioxidant defense systems. A key pathway involved is the Keap1/Nrf2 signaling pathway. nih.govmdpi.com
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, controlling the expression of numerous cytoprotective genes. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. However, in the presence of oxidative stress or certain chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the expression of antioxidant enzymes. nih.govmdpi.com
Several studies have shown that quinoxaline derivatives can act as Nrf2 activators. nih.govresearchgate.net For instance, a novel quinoxaline compound, N′-Nicotinoylquinoxaline-2-carbohdyrazide (NQC), was found to disrupt the interaction between Nrf2 and Keap1, leading to Nrf2 activation. doaj.org This activation of the Nrf2 pathway can lead to an increase in the production of endogenous antioxidants such as superoxide (B77818) dismutase (SOD), catalase, and glutathione, thereby enhancing the cell's ability to combat oxidative stress. nih.gov
The table below outlines the interaction of a quinoxaline derivative with the Nrf2 pathway.
| Compound | Mechanism | Effect | IC50 Value |
| N′-Nicotinoylquinoxaline-2-carbohdyrazide (NQC) | Disruption of Nrf2-Keap1 interaction | Nrf2 Activation | 4.21 ± 0.89 µM |
Data from a study on a specific quinoxaline derivative, illustrating the potential mechanism for related compounds. nih.govdoaj.org
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For quinoxaline derivatives, SAR studies have revealed several key features that determine their potency and selectivity. researchgate.net
The quinoxaline nucleus itself is considered an essential pharmacophore for a range of biological activities. mdpi.com The primary sites for substitution that significantly influence activity are the 2, 3, 6, and 7-positions of the quinoxaline ring. mdpi.com In the case of this compound, the substitution is at the 2-position.
The nature of the substituent at the 2-position plays a critical role. The sulfanyl (B85325) linker introduces a degree of flexibility and specific electronic properties. The nature of the aryl group attached to the sulfur atom is also a key determinant of activity. For instance, the presence and position of substituents on the phenyl ring can dramatically alter the biological effect. In the specified compound, a bromine atom is present at the 4-position (para) of the phenyl ring. Halogen atoms like bromine are electron-withdrawing and can influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to form halogen bonds with biological targets.
General SAR principles for related quinoxaline derivatives suggest that:
Linker Atom: The nature of the atom linking the aryl group to the quinoxaline ring (e.g., oxygen, nitrogen, or sulfur) can impact the compound's conformational flexibility and binding interactions. mdpi.com
Substituents on the Phenyl Ring: Electron-withdrawing groups (like the bromo group) or electron-donating groups on the phenyl ring can modulate the electronic distribution of the entire molecule, thereby affecting its interaction with target proteins. mdpi.com For some classes of quinoxalines, electron-releasing groups on the phenyl ring have been shown to increase activity, while electron-withdrawing groups may decrease it. mdpi.com
Position of Substitution: The position of the substituent on the phenyl ring (ortho, meta, or para) is crucial for optimal interaction with the binding site of a target enzyme or receptor.
Table 1: Illustrative SAR Data for a Series of Quinoxaline Analogs (Note: This table is a generalized representation based on typical findings for quinoxaline derivatives and does not represent specific data for this compound unless cited)
| Compound Analog | R Group (at para-position of phenyl ring) | Observed Biological Activity (Illustrative) |
|---|---|---|
| Analog 1 | -H | Baseline |
| Analog 2 | -CH3 (Electron-donating) | Increased |
| Analog 3 | -OCH3 (Electron-donating) | Significantly Increased |
| Analog 4 | -Cl (Electron-withdrawing) | Variable |
| Analog 5 | -Br (Electron-withdrawing) | Variable |
Investigation of Anti-inflammatory Mechanisms
Quinoxaline derivatives have been widely investigated for their anti-inflammatory properties. researchgate.net The mechanisms underlying this activity are often multifaceted, involving the inhibition of key inflammatory mediators.
One of the primary mechanisms by which quinoxalines exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.net The COX-2 enzyme is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Furthermore, some quinoxaline derivatives have been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway. researchgate.net TLR4 activation by lipopolysaccharides (LPS) triggers a signaling cascade that leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3). researchgate.net These transcription factors are responsible for the production of a wide array of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. researchgate.net By inhibiting the TLR4 pathway, this compound could potentially downregulate the production of these inflammatory mediators. researchgate.net
The anti-inflammatory actions of quinoxalines can also be attributed to the modulation of other signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is also involved in the production of inflammatory cytokines. researchgate.net
Table 2: Potential Anti-inflammatory Mechanisms of Quinoxaline Derivatives
| Molecular Target/Pathway | Mechanism of Action | Therapeutic Consequence |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity | Reduced prostaglandin (B15479496) synthesis |
| Toll-like receptor 4 (TLR4) Signaling | Inhibition of downstream signaling | Decreased production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) |
| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation | Reduced transcription of inflammatory genes |
| p38 Mitogen-Activated Protein Kinase (MAPK) | Inhibition of phosphorylation/activation | Suppression of inflammatory cytokine production |
Antimalarial and Antitrypanosomal Mechanistic Investigations
The quinoxaline scaffold has also been explored for its potential as an antiparasitic agent, with studies investigating its efficacy against the parasites responsible for malaria (Plasmodium falciparum) and trypanosomiasis (Trypanosoma species).
The precise mechanisms of action for the antimalarial and antitrypanosomal activities of many quinoxaline derivatives are still under investigation. However, several potential molecular targets have been proposed. In the context of malaria, quinoxaline-based compounds may interfere with vital biochemical pathways within the parasite, such as heme detoxification or nucleic acid synthesis.
For trypanosomiasis, a key area of investigation is the inhibition of parasite-specific enzymes that are essential for their survival and distinct from those found in the mammalian host. One such target is trypanothione (B104310) reductase, an enzyme crucial for the parasite's defense against oxidative stress. By inhibiting this enzyme, the parasite becomes more susceptible to damage from reactive oxygen species. While specific studies on this compound are limited, the broader class of diaryl sulfides has been identified as a promising structural framework for the design of new antimalarial agents.
Exploration of 2 4 Bromophenyl Sulfanyl Quinoxaline in Materials Science and Catalysis
Applications as Organic Semiconductors in Optoelectronic Devices
There is no available research on the application of 2-[(4-Bromophenyl)sulfanyl]quinoxaline as an organic semiconductor. Consequently, key performance indicators and properties have not been determined.
Charge Transport Properties
No studies have been published that measure or analyze the charge transport properties, such as electron and hole mobility, of this compound. This information is crucial for assessing its potential in electronic devices.
Photophysical Characteristics (Absorption, Emission, Fluorescence Quantum Yield)
The photophysical characteristics of this compound have not been reported. Data on its UV-Vis absorption spectrum, emission spectrum, and fluorescence quantum yield are not available in scientific literature.
Device Fabrication and Performance Evaluation
As there have been no investigations into its semiconductor properties, this compound has not been incorporated into any optoelectronic devices. Therefore, no data on device fabrication techniques or performance metrics exist.
Role in Coordination Chemistry and Metal Complex Formation
The potential of this compound to act as a ligand in coordination chemistry has not been explored in any published research.
Ligand Design and Synthesis for Metal Catalysis
There are no reports on the design or synthesis of metal complexes where this compound serves as a ligand for the purpose of metal catalysis.
Investigation of Catalytic Cycles and Mechanism
Given the absence of any synthesized metal complexes involving this compound, no investigations into potential catalytic cycles or reaction mechanisms have been conducted.
Chelation Properties and Stability of Complexes
Information regarding the chelation properties of this compound and the stability of its potential metal complexes is not found in current scientific publications. For a compound to act as a chelating agent, it typically possesses multiple Lewis basic sites that can coordinate with a single metal center. While the quinoxaline (B1680401) moiety contains two nitrogen atoms that could potentially act as coordination sites, and the sulfanyl (B85325) group offers a sulfur atom, dedicated studies on the chelation behavior of this specific molecule have not been reported.
Consequently, data on the formation constants, coordination geometry, and thermodynamic stability of metal complexes with this compound are unavailable.
Polymer Chemistry Applications
The utility of this compound in the field of polymer chemistry has not been documented in the reviewed literature. While quinoxaline derivatives are generally explored in polymer science for their thermal stability and electronic properties, research specifically employing the this compound monomer is absent.
Monomer in Polymerization Reactions
There are no published studies that utilize this compound as a monomer in polymerization reactions. The presence of a bromo-functional group suggests potential for use in cross-coupling polymerization methods, such as Suzuki, Stille, or Heck reactions, which are common in the synthesis of conjugated polymers. However, no such polymerizations have been reported for this specific compound.
Incorporation into Functional Polymer Backbones
As no polymerization of this monomer has been reported, there is no information on its incorporation into functional polymer backbones. The properties that the this compound unit might impart to a polymer chain, such as thermal, optical, or electronic characteristics, remain unexplored.
Polymer Characterization and Property Tuning
Given the lack of synthesis of polymers from this compound, there is no corresponding characterization data. Information on molecular weight, polydispersity, thermal transitions (such as glass transition and melting temperatures), and spectroscopic properties of polymers containing this specific moiety is not available. Consequently, studies on tuning the properties of such polymers have not been conducted.
Sensor Applications
The potential for this compound to be used in sensor applications has not been investigated in the available literature.
Optical and Electrochemical Sensing Mechanisms
There is currently no published research detailing the optical and electrochemical sensing mechanisms of this compound. The potential of this specific molecule to act as a sensor, either through changes in its light absorption or emission properties or through its electrochemical behavior in the presence of specific analytes, has not been investigated.
Luminescent Material Applications
Information regarding the application of this compound as a luminescent material is not present in the available scientific literature. Studies detailing its photoluminescent properties, such as quantum yield, emission spectra, and potential use in devices like organic light-emitting diodes (OLEDs), have not been reported.
Supramolecular Assembly and Self-Healing Materials
There is a lack of research on the involvement of this compound in supramolecular assembly and the development of self-healing materials. The ability of this compound to form ordered structures through non-covalent interactions or to be incorporated into polymers to impart self-repairing properties has not been explored in any published studies.
Conclusion and Future Research Directions
Summary of Current Understanding of 2-[(4-Bromophenyl)sulfanyl]quinoxaline
This compound is a heterocyclic compound featuring a quinoxaline (B1680401) core functionalized with a (4-bromophenyl)sulfanyl group at the 2-position. The quinoxaline moiety, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a well-known pharmacophore, and its derivatives have attracted significant attention due to their wide array of biological activities. ijpsjournal.com The introduction of a sulfur-linked bromophenyl group can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity and potential applications.
Unexplored Avenues in the Synthesis and Derivatization of this compound
While general methods for the synthesis of quinoxaline derivatives are well-established, typically involving the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, specific high-yield synthetic routes for this compound and its derivatives remain an area ripe for exploration. mtieat.org Future research could focus on the development of novel, efficient, and environmentally friendly synthetic methodologies.
Further derivatization of the this compound scaffold presents numerous possibilities for creating a library of novel compounds with potentially enhanced biological activities. Key areas for derivatization could include:
Modification of the Quinoxaline Ring: Introduction of various substituents (e.g., alkyl, aryl, nitro, amino groups) on the benzene portion of the quinoxaline ring to modulate electronic and steric properties.
Modification of the Phenyl Ring: Altering the substitution pattern on the 4-bromophenyl group to investigate the influence of different functional groups on activity.
Variation of the Linker: Exploration of different linkers between the quinoxaline core and the phenyl ring, such as sulfinyl, sulfonyl, or direct C-C bonds, to understand the structure-activity relationship (SAR).
Table 1: Potential Derivatization Strategies
| Position of Modification | Type of Modification | Potential Impact |
| Quinoxaline Ring (Positions 5, 6, 7, 8) | Introduction of electron-donating or electron-withdrawing groups | Modulation of electronic properties and biological activity |
| Phenyl Ring (Positions other than 4) | Introduction of additional substituents | Alteration of lipophilicity and steric hindrance |
| Sulfanyl (B85325) Linker | Oxidation to sulfinyl or sulfonyl | Change in polarity and hydrogen bonding capacity |
Emerging Theoretical and Computational Research Questions
Computational chemistry offers powerful tools to investigate the properties of this compound and to guide future experimental work. Emerging theoretical and computational research questions include:
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and the rotational barriers around the C-S and S-Ar bonds.
Electronic Structure Calculations: Using methods like Density Functional Theory (DFT) to understand the electron distribution, molecular orbitals (HOMO-LUMO), and reactivity of the molecule.
Molecular Docking Studies: Predicting the binding modes of this compound and its derivatives with various biological targets to identify potential mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the structural features of a series of derivatives with their biological activity to guide the design of more potent compounds.
Table 2: Key Parameters from Computational Studies on Similar Quinoxaline Derivatives
| Computational Method | Parameter | Typical Values for Quinoxaline Derivatives |
| DFT | HOMO-LUMO Gap | 3-5 eV |
| Molecular Docking | Binding Energy | -5 to -10 kcal/mol |
| QSAR | Correlation Coefficient (R²) | > 0.8 |
Note: The values in this table are representative of quinoxaline derivatives and are for illustrative purposes. Specific calculations for this compound are needed.
Prospects for Novel Biological Target Identification and Mechanistic Elucidation
The broad biological activity of quinoxaline derivatives suggests that this compound could interact with a variety of biological targets. ontosight.ai Future research should focus on identifying these specific targets and elucidating the underlying mechanisms of action. Potential areas of investigation include:
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi to identify potential new antibiotics. The mechanism could involve inhibition of essential enzymes or disruption of cell membranes. wisdomlib.org
Anticancer Activity: Investigating the cytotoxic effects on various cancer cell lines and identifying the molecular targets, which could include kinases, topoisomerases, or proteins involved in apoptosis. mdpi.com
Antiviral Activity: Evaluating the potential to inhibit the replication of various viruses, with a focus on emerging viral threats. rsc.org
Enzyme Inhibition: Screening against a broad range of enzymes to identify specific inhibitory activities that could be therapeutically relevant.
Advanced Material Science Applications and Technological Innovations
The quinoxaline core is known for its electron-accepting properties, making quinoxaline-containing compounds promising candidates for applications in material science. researchgate.net Potential advanced material science applications for this compound and its derivatives include:
Organic Light-Emitting Diodes (OLEDs): As electron-transporting or emissive materials due to their electronic properties.
Organic Photovoltaics (OPVs): As non-fullerene acceptors in bulk heterojunction solar cells.
Sensors: Development of chemosensors for the detection of specific ions or molecules.
Corrosion Inhibitors: Investigating the potential to protect metal surfaces from corrosion.
Interdisciplinary Research Opportunities Involving this compound
The diverse potential of this compound opens up numerous opportunities for interdisciplinary research, combining expertise from various fields:
Medicinal Chemistry and Pharmacology: Collaborative efforts to design, synthesize, and evaluate new derivatives for specific therapeutic targets.
Computational Chemistry and Experimental Biology: Using computational predictions to guide biological testing and using experimental results to refine computational models.
Material Science and Engineering: Developing new materials with tailored electronic and optical properties for technological applications.
Chemical Biology and Systems Biology: Utilizing this compound as a chemical probe to study complex biological systems and pathways.
Q & A
Q. What are the standard synthetic routes for 2-[(4-Bromophenyl)sulfanyl]quinoxaline?
The synthesis typically involves functionalizing the quinoxaline core at the 2-position with a 4-bromophenylthio group. Key steps include:
- S-Alkylation : Reacting a thiol precursor (e.g., 4-bromobenzenethiol) with a halogenated quinoxaline derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the thioether bond .
- Reduction : If intermediates like ketones are formed, catalytic hydrogenation or NaBH₄ may be used to reduce functional groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Characterization via /-NMR, HRMS, and elemental analysis is critical .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- Single-crystal X-ray diffraction : Determines bond lengths, dihedral angles (e.g., 22.2° between quinoxaline and aryl rings in analogous compounds), and stacking interactions (e.g., centroid–centroid distances >3.9 Å indicate weak aromatic interactions) .
- Spectroscopy : -NMR (δ 7.2–8.5 ppm for aromatic protons), -NMR (δ 110–150 ppm for sp² carbons), and IR (C-S stretch ~650 cm⁻¹) confirm functional groups .
Q. What preliminary biological screenings are conducted for this compound?
Initial bioassays focus on:
- Antimicrobial activity : Agar dilution assays against pathogens like Colletotrichum spp., with MIC values compared to controls .
- Herbicidal/fungicidal activity : Seedling growth inhibition assays (e.g., Arabidopsis) and spore germination tests .
- Enzyme inhibition : Protoporphyrinogen oxidase (PPO) inhibition assays to identify herbicidal mechanisms .
Advanced Research Questions
Q. How can computational methods aid in designing derivatives with enhanced activity?
- Molecular docking : Predict binding modes to target enzymes (e.g., PPO) using software like AutoDock Vina. For example, quinoxaline derivatives with electron-withdrawing groups (e.g., Br) show improved hydrophobic interactions in enzyme pockets .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. A smaller HOMO-LUMO gap (<4 eV) correlates with higher bioactivity in quinoxalines .
- QSAR models : Use substituent parameters (Hammett σ, logP) to optimize thioether-linked aryl groups for target selectivity .
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., fixed pH, temperature) and use internal controls (e.g., commercial herbicides for PPO inhibition) .
- Structural nuances : Compare substituent effects (e.g., Br vs. Cl at the 4-position) using pairwise activity data. For example, bromine’s larger van der Waals radius may enhance target binding compared to chlorine .
- Statistical validation : Apply multivariate analysis (e.g., ANOVA) to isolate significant factors (p<0.05) .
Q. How does the sulfur atom in the sulfanyl group influence reactivity and interactions?
- Electronic effects : The thioether’s lone pairs donate electron density to the quinoxaline ring, lowering LUMO energy and facilitating nucleophilic attacks .
- Conformational flexibility : The C-S bond’s rotational freedom allows adaptive binding to enzyme pockets, as seen in molecular dynamics simulations .
- Redox activity : Sulfur participates in radical scavenging, which can be quantified via DPPH assays or ESR spectroscopy .
Methodological Considerations
- Data Interpretation : Cross-reference crystallographic data (e.g., dihedral angles ) with spectroscopic results to validate synthetic accuracy.
- Biological Replicates : Perform triplicate assays with blinded scoring to minimize bias in activity studies .
- Computational Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
